The compound can be classified as:
The synthesis of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile involves several methods, primarily cyclocondensation reactions. One notable approach includes the condensation of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile under specific catalytic conditions .
The molecular structure of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile can be described as follows:
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile participates in various chemical reactions due to its functional groups:
The primary mechanism of action for 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile involves its interaction with specific enzymes:
The compound primarily targets pteridine reductase 1, an enzyme crucial for folate metabolism in cells.
By inhibiting pteridine reductase 1, the compound disrupts folate metabolism, which is essential for DNA synthesis and cell proliferation. This inhibition leads to reduced tumor cell growth and viability .
The inhibition affects various biochemical pathways related to nucleotide synthesis and cellular proliferation, making it a candidate for antitumor therapies.
The physical and chemical properties of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile include:
The applications of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile span several fields:
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 69205-79-4) is a bicyclic heterocycle featuring fused pyrrole and pyrimidine rings. Its systematic IUPAC name designates the oxo group at position 4, the amino group at position 2, and the nitrile at position 5. The molecule exists predominantly in the 4,7-dihydro tautomeric form, stabilized by intramolecular hydrogen bonding [1] [8] [9]. Key identifiers include:
Table 1: Structural Features and Properties
Property | Value/Description |
---|---|
Core Structure | Bicyclic pyrrolo[2,3-d]pyrimidine |
Substituents | 2-Amino, 4-oxo, 5-cyano |
Tautomeric Forms | 4,7-Dihydro-3H (predominant) |
Hydrogen Bond Donors | 3 (2xN-H pyrrole, 1xN-H pyrimidine) |
Hydrogen Bond Acceptors | 4 (N pyrimidine, O carbonyl, N nitrile) |
Calculated logP | -0.29492 [1] |
The nitrile group at C5 enhances electrophilicity, facilitating nucleophilic additions, while the electron-rich pyrrole ring enables electrophilic substitutions [9].
Pyrrolopyrimidines emerged as bioisosteres of purines in the mid-20th century, with early research driven by natural product isolation. 7-Cyano-7-deazaguanine (PreQ0) was identified as a biosynthetic precursor of queuosine tRNA modifications in Escherichia coli and Streptomyces qinglanensis [9]. Synthetic methodologies evolved from linear approaches (e.g., Roth and Eger’s cyclocondensation of aminopyrroles with formimidates) to convergent strategies enabling C5 and N7 derivatization [3] [6]. Key milestones include:
The title compound remains a versatile synthon for anticancer agents, reflecting its synthetic adaptability and relevance in medicinal chemistry [3] [6].
The pyrrolopyrimidine scaffold exhibits multitargeted bioactivity, attributed to its ability to mimic purine nucleotides. Specific applications include:
Kinase Inhibition
Pyrrolopyrimidines serve as ATP-competitive inhibitors for tyrosine kinases (e.g., JAK, EGFR) and serine/threonine kinases (e.g., Akt). Modifications at C5 and N7 modulate selectivity:
Table 2: Clinically Relevant Pyrrolopyrimidine-Based Kinase Inhibitors
Drug | Target | Indication | Development Stage |
---|---|---|---|
Tofacitinib | JAK3 | Rheumatoid arthritis | FDA-approved |
Ruxolitinib | JAK1/2 | Myelofibrosis | FDA-approved |
Ribociclib | CDK4/6 | Breast cancer | FDA-approved |
Metarrestin | PNC assembly | Metastatic solid tumors | Phase I clinical |
AZD5363 | Akt | Prostate cancer | Phase I clinical |
Anticancer Mechanisms
COVID-19 Applications
Pyrrolopyrimidine derivatives (e.g., 4b, 8e) inhibit TLR4-driven cytokine storms by blocking NF-κB/MAPK pathways, suggesting utility in severe COVID-19 inflammation [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8